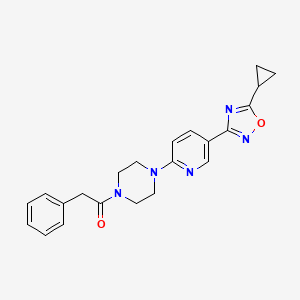

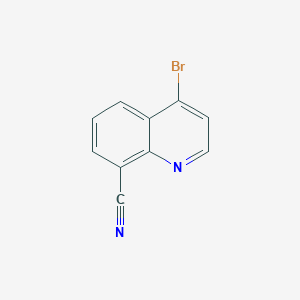

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone” is a heterocyclic compound . It is a derivative of piperazine and is used as a monoacylglycerol lipase (MAGL) inhibitor . This compound is useful for therapy or prophylaxis in a mammal, particularly for the treatment or prophylaxis of neuroinflammation, neurodegenerative diseases, pain, cancer, mental disorders, multiple sclerosis, Alzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, traumatic brain injury .

Mechanism of Action

This compound acts as a MAGL inhibitor . MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), a signaling molecule that plays a role in regulating a variety of physiological and pathological processes. By inhibiting MAGL, this compound can increase the levels of 2-AG, potentially providing therapeutic benefits in conditions such as neuroinflammation and neurodegenerative diseases .

Future Directions

The use of MAGL inhibitors like this compound is a promising area of research for the treatment of a variety of conditions, including neuroinflammation, neurodegenerative diseases, and cancer . Future research will likely focus on optimizing the structure of these compounds to improve their efficacy and safety, as well as exploring their potential uses in new therapeutic areas.

properties

IUPAC Name |

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c28-20(14-16-4-2-1-3-5-16)27-12-10-26(11-13-27)19-9-8-18(15-23-19)21-24-22(29-25-21)17-6-7-17/h1-5,8-9,15,17H,6-7,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOSAQMDXRINSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2369814.png)

![Lithium;3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2369815.png)

![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)

![6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one](/img/structure/B2369824.png)

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2369825.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2369826.png)

![(E)-N1-(thiophen-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2369829.png)

![5-[8-Ethoxy-2-(4-ethylphenyl)iminochromen-3-yl]-N-(3-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)